Methyl thiophene-2-carbimidothioate hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

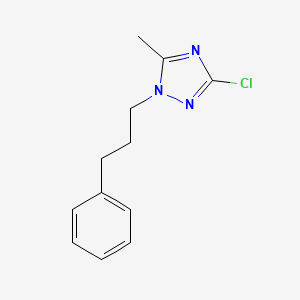

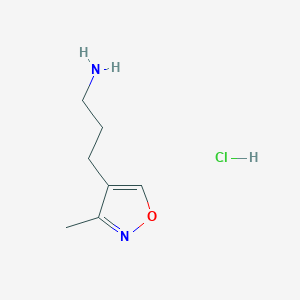

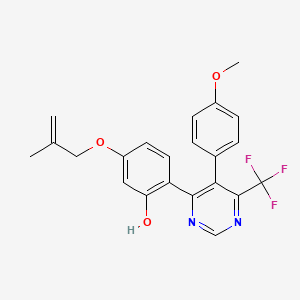

“Methyl thiophene-2-carbimidothioate hydroiodide” is a chemical compound with the linear formula C6H8INS2 . It’s a unique chemical provided to early discovery researchers . This compound holds immense potential in scientific research, with versatile properties allowing for various applications such as drug synthesis, catalyst development, and material engineering.

Physical and Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.科学的研究の応用

Electrophilic Reactions and Synthetic Applications

Methyl thiophene-2-carbimidothioate hydroiodide has been studied for its role in electrophilic reactions. For example, compounds like methyl thiophene-2-carboxylate have been used in samarium diiodide-promoted reactions to synthesize long-chain esters with remote hydroxyl and carboxyl groups. These compounds find applications in synthesizing agents with various industrial uses, such as antiarthritis agents and spore germination inhibitors (Yang et al., 2000).

Thermochemical Studies

Thiophene-based compounds, like those related to this compound, have been subjected to experimental and computational thermochemical studies. Their stabilities and enthalpies of formation have been analyzed, contributing to their use in biodiagnostics, electronic devices, and conductive polymers (Roux et al., 2007).

Applications in Hybrid Electrochemical Devices

Poly(methyl)thiophene, a derivative, has been used as a cathode in asymmetric hybrid electrochemical devices. These devices showcase high specific power, energy efficiency, and better cycle-life, making them valuable in energy storage and conversion applications (Pasquier et al., 2004).

Environmental and Health Impacts

Studies have shown that thiophene derivatives can have significant environmental and health impacts. For example, they have been observed to cause neuronal degeneration in animal models, highlighting the need for careful management of their environmental presence (Mori et al., 2000).

Genotoxic and Carcinogenic Potentials

The genotoxic and carcinogenic potentials of thiophene derivatives have been assessed using in vitro and in silico methodologies. This research is crucial for evaluating the safety profiles of these compounds in pharmaceuticals and other chemical products (Lepailleur et al., 2014).

Anticancer Activity and Spectroscopic Studies

Thiophene derivatives have been synthesized and evaluated for their anticancer activity. Optical spectroscopic and docking studies have been performed to understand their binding characteristics and pharmacokinetic mechanisms (Shareef et al., 2016).

Cholinesterase Inhibitors and Antioxidant Properties

Novel hydrazone derivatives of thiophene-2-carboxamide have shown potential as cholinesterase inhibitors and antioxidants, indicating their usefulness in the treatment of neurodegenerative diseases (Kausar et al., 2021).

Synthesis of Polysubstituted Benzothiophenes

The synthesis of polysubstituted benzothiophenes using thiophene-2-carboxylate has been explored for the production of compounds with liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).

Metal-Organic Frameworks (MOFs)

Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental sensing and pesticide removal, highlighting their importance in environmental monitoring and remediation (Zhao et al., 2017).

Synthesis of Novel Heterocyclic Systems

Research has been conducted on the synthesis of novel heterocyclic systems using thiophene derivatives, contributing to the development of new pharmaceuticals and chemical materials (Yagodkina-Yakovenko et al., 2018).

Preparation and Application in Organic Experiments

Thiophene derivatives have been used in the preparation of drug intermediates, serving as valuable compounds in organic chemistry education and research (Min, 2015).

Removal of Thiophene from Air Streams

The removal of thiophene from air streams using absorption and electrochemical oxidation techniques has been studied, addressing environmental concerns related to this compound's volatility and toxicity (Gong et al., 2018).

Overview of Thiophene-Based Materials

Recent research has highlighted the diverse applications of thiophene-based materials in semiconductor and fluorescent compounds, electronic devices, and biopolymer detection (Barbarella et al., 2005).

Synthesis of Poly(3-methyl thiophene) Nanospheres

Poly(3-methyl thiophene) nanospheres have been synthesized in magnetic ionic liquid, offering improved polymerization yield and conductivity. This research contributes to nanotechnology and materials science (Shang et al., 2009).

Electrochromic Properties of Copolymers

Novel copolymers containing carbazole and thiophene have been synthesized, showcasing unique electrochromic properties useful in electronic applications (Aydın & Kaya, 2013).

Spectrophotometric Properties of Azo-Dyes

The spectrophotometric properties of azo-dyes based on thiophendiazonium salts have been studied, indicating their potential in analytical research (Barabash et al., 2020).

Microbial Hydrolysis of Methyl Aromatic Esters

Research on Burkholderia cepacia's ability to hydrolyze methyl aromatic esters, including methyl thiophene-2-carboxylate, informs bioremediation strategies (Philippe et al., 2001).

Safety and Hazards

特性

IUPAC Name |

methyl thiophene-2-carboximidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2.HI/c1-8-6(7)5-3-2-4-9-5;/h2-4,7H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDPVVACBPWXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)C1=CC=CS1.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2629838.png)

![(E)-2-amino-N-cyclopentyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2629840.png)

![N-[4-(pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide](/img/structure/B2629841.png)

![Ethyl 4-[({[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2629842.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2629845.png)